molecular formula C5H9Br B14676813 1-Bromo-2-methylbut-1-ene CAS No. 36668-55-0

1-Bromo-2-methylbut-1-ene

Cat. No.: B14676813
CAS No.: 36668-55-0
M. Wt: 149.03 g/mol
InChI Key: QWXOKLBTBADFAI-UHFFFAOYSA-N
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Description

1-Bromo-2-methylbut-1-ene is an organic compound with the molecular formula C5H9Br and a molecular weight of approximately 149.03 g/mol . This brominated alkene is characterized by a bromine atom situated on a terminal carbon of a carbon-carbon double bond, making it a valuable building block in organic synthesis. Compounds of this class are frequently employed in various cross-coupling reactions and as electrophiles in substitution reactions to form new carbon-carbon bonds . The specific stereochemistry ((Z)-isomer) of this molecule can further influence its reactivity and the stereochemical outcome of its reactions, offering researchers a tool for stereoselective synthesis . Its physical properties include a predicted boiling point near 125.9°C and a density of about 1.266 g/cm³ . As a reagent, this compound is useful for investigating reaction mechanisms, including electrophilic addition and potential rearrangements involving allylic carbocation intermediates . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36668-55-0

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

1-bromo-2-methylbut-1-ene

InChI

InChI=1S/C5H9Br/c1-3-5(2)4-6/h4H,3H2,1-2H3

InChI Key

QWXOKLBTBADFAI-UHFFFAOYSA-N

Canonical SMILES

CCC(=CBr)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Methylbut 1 Ene

Electrophilic Addition Reactions

The electron-rich π-system of the double bond in 1-bromo-2-methylbut-1-ene is susceptible to attack by electrophiles. These reactions proceed in a stepwise manner, typically involving the formation of a carbocation intermediate. savemyexams.com

The addition of electrophilic reagents, such as hydrogen halides (HX), to unsymmetrical alkenes is governed by the principle of regioselectivity. According to Markovnikov's rule, in the hydrohalogenation of an unsymmetrical alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. libretexts.org This preference is dictated by the formation of the more stable carbocation intermediate during the reaction. libretexts.orglibretexts.org

In the case of this compound, the initial protonation can occur at two different positions, leading to two potential carbocation intermediates. Pathway 'a' results in a tertiary carbocation, while pathway 'b' yields a secondary carbocation. Due to the greater stability of the tertiary carbocation, pathway 'a' is favored, leading to the major product where the nucleophile (Br⁻) attacks the tertiary carbon. libretexts.org

Depending on the starting alkene's structure, electrophilic addition can create new chiral centers. The addition of HBr to a planar alkene can occur from either face with equal probability, potentially leading to a racemic mixture if a new stereocenter is formed. libretexts.org

The mechanism of electrophilic addition involves the formation of a carbocation intermediate, which can undergo rearrangement to form a more stable carbocation. pressbooks.pubopenstax.org These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, are driven by the thermodynamic stability of the resulting carbocation. libretexts.orgmasterorganicchemistry.com For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation if an adjacent carbon has a hydrogen or alkyl group that can migrate. openstax.orglibretexts.orgyoutube.com This process is often faster than the nucleophilic attack, leading to rearranged products. libretexts.org

For example, the addition of HCl to 3,3-dimethyl-1-butene (B1661986) results in a mixture of the expected product and a rearranged product. This occurs because the initially formed secondary carbocation rearranges via a methyl shift to a more stable tertiary carbocation before the chloride ion attacks. openstax.org

Reaction Type Intermediate Driving Force Potential Outcome
Hydride ShiftSecondary CarbocationFormation of a more stable tertiary carbocationRearranged alkyl halide
Alkyl ShiftSecondary CarbocationFormation of a more stable tertiary carbocationRearranged carbon skeleton

Nucleophilic Substitution Reactions

This compound is a vinylic halide, meaning the bromine atom is directly attached to a carbon of the double bond. youtube.com Vinylic halides are notably unreactive in both Sₙ1 and Sₙ2 nucleophilic substitution reactions compared to their saturated alkyl halide counterparts. glasp.coyoutube.comlibretexts.org

Sₙ1 Inactivity: The Sₙ1 mechanism requires the formation of a carbocation intermediate. ncert.nic.in A vinylic carbocation, where the positive charge resides on an sp-hybridized carbon, is highly unstable and energetically unfavorable to form. youtube.comquora.com This high-energy intermediate makes the Sₙ1 pathway inaccessible under normal conditions.

Sₙ2 Inactivity: The Sₙ2 mechanism involves a backside attack by the nucleophile. In a vinylic halide, this approach is sterically hindered by the substituents on the double bond and electronically repelled by the high electron density of the π-system. glasp.coyoutube.comlibretexts.org Furthermore, the C-Br bond in a vinylic halide is stronger than in an alkyl halide due to the sp² hybridization of the carbon, making the leaving group harder to displace. libretexts.org

Reaction Reactivity of Vinylic Halide Reason
Sₙ1 UnreactiveInstability of the vinylic carbocation. glasp.coquora.com
Sₙ2 UnreactiveSteric hindrance and electron repulsion from the π-bond prevent backside attack. glasp.colibretexts.org

When subjected to strong bases, alkyl halides can undergo elimination reactions to form alkenes. chemicalnote.com This process, known as dehydrohalogenation, competes with substitution. ksu.edu.sa The two primary mechanisms are E1 (unimolecular) and E2 (bimolecular).

E2 Mechanism: This is a concerted, one-step reaction where the base removes a β-hydrogen at the same time the halide leaving group departs. chemicalnote.comlibretexts.org The reaction rate is dependent on the concentration of both the substrate and the base. ksu.edu.salibretexts.org The regioselectivity of E2 reactions often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product when a small base is used. libretexts.orglibretexts.org However, the use of a sterically bulky base favors the formation of the less substituted alkene (Hofmann product) due to steric hindrance. ksu.edu.salibretexts.org

E1 Mechanism: This two-step mechanism involves the initial formation of a carbocation, which is the rate-determining step, followed by the removal of a β-hydrogen by a weak base. chemicalnote.comksu.edu.sa E1 reactions often occur alongside Sₙ1 reactions and are favored by high temperatures. ksu.edu.sa Since this compound does not readily form a carbocation, the E1 pathway is less likely.

For vinylic halides like this compound, elimination reactions under strong basic conditions could potentially lead to the formation of an alkyne or a conjugated diene, depending on the available β-hydrogens and reaction conditions.

Advanced Cross-Coupling Reactions of this compound

While resistant to traditional nucleophilic substitution, vinylic halides are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon bonds and are fundamental in modern organic synthesis. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction couples a vinylic halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The Suzuki reaction is highly versatile and tolerates a wide range of functional groups. nih.govorganic-chemistry.org The catalytic cycle involves oxidative addition of the vinylic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of a vinylic halide with an alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction forms a new, more substituted alkene with excellent control over stereoselectivity, typically favoring the trans isomer. organic-chemistry.org The mechanism includes oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This cross-coupling reaction creates a C-C bond between a vinylic halide and a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, along with an amine base. gold-chemistry.orgorganic-chemistry.org The Sonogashira coupling is a powerful method for synthesizing conjugated enynes, which are valuable structures in pharmaceuticals and materials science. wikipedia.orggold-chemistry.org The reactivity of the halide in this reaction generally follows the trend I > Br > Cl. wikipedia.org

Coupling Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboronic acid/esterPd catalyst + BaseSubstituted alkene, biaryl
Heck AlkenePd catalyst + BaseSubstituted alkene
Sonogashira Terminal alkynePd catalyst + Cu(I) cocatalyst + BaseConjugated enyne

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki–Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing carbon-carbon bonds. numberanalytics.com These reactions typically involve the coupling of an organohalide, such as this compound, with an organometallic nucleophile in the presence of a palladium catalyst. libretexts.orgnobelprize.org The three most prominent examples are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling utilizes an organoboron reagent, such as a boronic acid or ester, as the nucleophile. libretexts.orgwikipedia.org This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.orgyonedalabs.com For a substrate like this compound, a Suzuki-Miyaura coupling would involve its reaction with an organoboronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of various substrates. In the context of this compound, it would react with an alkene to generate a new, more complex diene structure.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is a cornerstone for the synthesis of conjugated enynes. researchgate.net The coupling of this compound with a terminal alkyne under Sonogashira conditions would yield a substituted enyne.

The choice of ligand coordinated to the palladium center plays a crucial role in the outcome of cross-coupling reactions, influencing both reactivity and selectivity. Ligands can affect the solubility and stability of the catalyst, the rate of the elementary steps in the catalytic cycle, and the steric environment around the metal center. nih.gov

For instance, in Suzuki-Miyaura couplings, bulky biarylphosphine ligands have been shown to be effective. nih.gov These ligands can promote the reductive elimination step and stabilize the active Pd(0) species. The electronic properties of the ligand are also important. Electron-donating ligands can increase the electron density on the palladium, facilitating the oxidative addition step.

In Heck reactions, both phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are commonly employed. organic-chemistry.org The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction. For example, bidentate phosphine ligands can lead to high asymmetric induction in certain Heck reactions when the ligand is chiral. libretexts.org

In Sonogashira couplings, phosphine ligands such as triphenylphosphine (B44618) are traditionally used. libretexts.org However, the development of new ligands, including nitrogen-based ligands like pyridines and pyrimidines, has led to more efficient and versatile catalyst systems, sometimes even allowing for copper-free conditions. wikipedia.orgorganic-chemistry.org

The table below summarizes the effect of different ligand types on these palladium-catalyzed reactions.

Reaction Common Ligand Types Effects on Reactivity and Selectivity
Suzuki-Miyaura Coupling Monodentate and bidentate phosphines, N-heterocyclic carbenes (NHCs)Influence catalyst stability, rate of oxidative addition and reductive elimination, and can induce asymmetry. nih.gov
Heck Reaction Phosphines, N-heterocyclic carbenes (NHCs)Affect regioselectivity, stereoselectivity, and catalyst activity. Chiral ligands can lead to enantioselective products. organic-chemistry.orglibretexts.org
Sonogashira Coupling Phosphines, nitrogen-based ligandsEnhance catalyst efficiency, stability, and can enable copper-free reaction conditions. libretexts.orgwikipedia.org

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the vinyl halide (this compound) to a coordinatively unsaturated Pd(0) complex. nobelprize.org This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) intermediate. The oxidation state of palladium changes from 0 to +2 in this process.

Transmetalation: In this step, the organic group from the organometallic nucleophile (e.g., organoboron in Suzuki-Miyaura, organocopper in Sonogashira) is transferred to the Pd(II) complex. nobelprize.org This displaces the halide from the palladium center, bringing both organic coupling partners together on the same metal atom.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex. numberanalytics.com This step forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium is reduced from +2 back to 0.

The Heck reaction follows a slightly different, yet related, mechanistic pathway that involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination. libretexts.org

The table below outlines the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Step Description Change in Palladium Oxidation State
Oxidative Addition The vinyl halide adds to the Pd(0) catalyst.0 → +2
Transmetalation The organic group from the nucleophile is transferred to the palladium center.+2 → +2
Reductive Elimination The two organic groups are coupled and eliminated from the palladium.+2 → 0

A significant feature of many palladium-catalyzed cross-coupling reactions is their stereospecificity, meaning the stereochemistry of the starting vinyl halide is often retained in the final product. wikipedia.org For a substrate like this compound, which can exist as (E) and (Z) isomers, the stereochemical integrity of the double bond is a crucial consideration.

In Suzuki-Miyaura couplings, the reaction generally proceeds with retention of configuration at the double bond of both the vinyl halide and the organoboron reagent. wikipedia.org This is because the oxidative addition and reductive elimination steps typically occur with retention of stereochemistry.

Similarly, the Heck reaction often exhibits high trans selectivity in the newly formed double bond, although the stereochemistry of the starting vinyl halide can also be retained under certain conditions. organic-chemistry.org The stereochemical outcome can be influenced by the specific reaction conditions and the nature of the substrates and ligands used.

The stereospecific nature of these reactions is highly valuable in organic synthesis as it allows for the controlled formation of specific olefin isomers. This level of control is essential for the synthesis of complex molecules where the geometry of double bonds is critical for their biological activity or material properties.

Nickel-Catalyzed Cross-Couplings

While palladium has dominated the field of cross-coupling, nickel-catalyzed reactions have emerged as a powerful and often more cost-effective alternative. utexas.edu Nickel catalysts can exhibit unique reactivity and selectivity compared to their palladium counterparts, sometimes enabling transformations that are difficult to achieve with palladium. nih.gov

Nickel-catalyzed reductive couplings are a class of reactions that form carbon-carbon bonds between two electrophiles, often in the presence of a stoichiometric reductant like manganese or zinc metal. rsc.orgnih.gov These reactions are particularly useful for the coupling of alkyl halides and can be applied to vinyl halides like this compound.

A typical reductive coupling might involve the reaction of this compound with another electrophile, such as an alkyl halide or an aldehyde, in the presence of a nickel catalyst and a reductant. The proposed mechanism often involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This Ni(0) complex can then undergo oxidative addition with the vinyl bromide. The resulting organonickel intermediate can then react with the second electrophile in a process that may involve radical intermediates or further oxidative addition/reductive elimination steps.

These reductive strategies expand the scope of cross-coupling reactions beyond the traditional nucleophile-electrophile paradigm and offer novel pathways for the synthesis of complex organic molecules.

Copper-Catalyzed and Other Transition Metal-Mediated Couplings

Copper-catalyzed cross-coupling reactions have a long history in organic synthesis, with classic reactions like the Ullmann condensation being known for over a century. Modern advancements have led to milder and more efficient copper-catalyzed methods. For a substrate like this compound, copper catalysis can be employed in reactions such as the Sonogashira coupling, where it often acts as a co-catalyst with palladium. libretexts.org However, purely copper-catalyzed couplings are also possible. For instance, copper can mediate the coupling of vinyl halides with a variety of nucleophiles.

Other transition metals, such as iron, cobalt, and rhodium, have also been explored for cross-coupling reactions, although they are less commonly used for vinyl bromides compared to palladium and nickel. nih.gov These metals can offer different reactivity profiles and may be advantageous in specific applications due to their lower cost and unique catalytic properties.

The table below provides a brief overview of the utility of these other transition metals in cross-coupling reactions.

Metal Catalyst Type of Coupling Reaction General Features
Copper Ullmann, Sonogashira (co-catalyst), Chan-Lam-EvansOften lower cost than palladium, can mediate C-N, C-O, and C-S bond formation in addition to C-C bonds.
Iron Cross-coupling of alkyl and aryl halidesLow cost and low toxicity, but often requires stronger reaction conditions.
Cobalt Reductive couplings, Heck-type reactionsCan participate in radical pathways, offering alternative reactivity to palladium and nickel. nih.gov
Rhodium Addition and coupling reactionsKnown for its ability to catalyze a variety of C-C bond-forming reactions, including conjugate additions.

Directed C–H Alkenylation Utilizing Bromoalkenes

The functionalization of carbon-hydrogen (C–H) bonds, which are typically unreactive, is a significant area of research in organic chemistry. wikipedia.org Directed C–H alkenylation is a powerful reaction that involves the cleavage of a C–H bond and the subsequent formation of a new carbon-carbon bond with an alkene, such as a bromoalkene. wikipedia.org This transformation is often facilitated by transition metal catalysts, with rhodium (Rh) and palladium (Pd) being common examples. rsc.orgyoutube.com

Radical-Mediated Transformations

Photochemical Halogen-Bonding Assisted Processes

Recent advancements in synthetic methodology have explored the use of photochemical processes activated by halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen-bond donor) and interacts with a Lewis base (a halogen-bond acceptor). uniovi.esrsc.org In the context of this compound, the bromine atom can form a halogen-bond (HB) complex with a suitable donor, such as a phosphorothioate (B77711) salt or a phenolate (B1203915) anion. uniovi.esnih.gov

The formation of this HB complex can be identified by a distinctive red-shifted charge transfer (CT) band in UV-vis profiles when the components are mixed. uniovi.es Upon irradiation with light, typically in the visible or near-UV range (e.g., 390 nm), the HB complex becomes photoexcited. uniovi.esresearchgate.net This excitation leads to the fragmentation of the complex through a single-electron-transfer (SET) event, generating a vinyl radical from the bromoalkene and a corresponding radical from the donor species. uniovi.esnih.gov These newly formed radicals can then recombine to create a new cross-coupling product, such as S-alkenylated phosphorothioates. uniovi.esnih.gov

This method is notable for not requiring an external photoredox or metal catalyst. nih.gov Mechanistic studies support a radical-based pathway, where the photochemical fragmentation of the HB complex is the key step. uniovi.esnih.gov The process has been shown to have a broad substrate scope and functional group tolerance. researchgate.net

Table 1: Examples of Photochemical Halogen-Bonding Assisted Reactions This table presents data on related reactions to illustrate the general methodology, as specific yield data for this compound was not available in the searched literature.

Halide ComponentNucleophile/DonorProduct TypeReported YieldReference
Alkenyl BromidePhosphorothioate SaltS-Alkenyl PhosphorothioateModerate to Good researchgate.net
1,3-Dienyl BromidePhosphorothioate SaltS-Dienyl PhosphorothioateModerate to Good researchgate.net
Alkenyl BromidePhosphorodithioate DiesterS-Alkenyl PhosphorodithioateCommendable researchgate.net
α-IodosulfonePhenolate AnionOrtho-alkylated PhenolUp to 97% nih.gov

Alkene Difunctionalizations

Alkene difunctionalization is a powerful synthetic strategy that introduces two new functional groups across a double bond in a single operation. nih.gov Radical-mediated difunctionalization of unsaturated carbon-carbon bonds is of particular interest due to its high efficiency and operational simplicity. nih.gov

One common pathway involves the initial addition of a radical species to the alkene. nih.govlibretexts.org In the case of this compound, a radical could add to the double bond, generating a new, more stable carbon-centered radical. The regioselectivity of this initial addition is governed by the formation of the most stable radical intermediate; for instance, addition of a bromine radical to an alkene typically occurs at the less substituted carbon to yield a more substituted (and thus more stable) carbon radical. masterorganicchemistry.com

Following the initial radical addition, the resulting intermediate can undergo further transformation. In some sequences, this involves oxidation to a carbocation, which is then trapped by a nucleophile to complete the 1,2-difunctionalization. nih.gov A wide array of functional groups, including alkyl, hydroxyl, alkoxy, amino, and halogen moieties, can be incorporated through such processes. nih.gov These reactions can be initiated using radical initiators like peroxides or through photoredox or electrochemical methods. nih.gov

Another classic example of a radical-mediated alkene reaction is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. libretexts.orglibretexts.org The peroxide initiates the formation of a bromine radical, which adds to the alkene double bond to form the most stable carbon radical, leading to the anti-Markovnikov product. libretexts.orgmasterorganicchemistry.com

Electrochemical Reactions of Halogenated Alkenes

Electrochemistry offers an environmentally friendly alternative to traditional chemical redox reactions by using electrons to drive chemical transformations. organic-chemistry.org For halogenated alkenes like this compound, electrochemical methods primarily involve reductive dehalogenation.

In this process, the halogenated compound is reduced at a cathode. nih.govacs.org Studies using granular activated carbon (GAC) based cathodes have demonstrated the effective dehalogenation of various halogenated alkanes and alkenes. nih.govacs.org The reaction mechanism for alkenes appears to differ from that of alkanes. nih.govresearchgate.net For instance, while alkane degradation rates increase with the number of halogen substituents, chlorinated alkene degradation rates were found to increase with a decreasing number of chlorines. nih.govacs.orgresearchgate.net

The efficiency of the electrochemical reduction is also dependent on the type of halogen. The reactivity follows the order: chlorine < bromine < iodine, consistent with the C-X bond strength. nih.govacs.orgresearchgate.net This indicates that the C-Br bond in this compound would be more readily reduced than a C-Cl bond under similar conditions. The primary products of these reactions are typically the corresponding dehalogenated alkene and halide ions. nih.gov

Electrochemical methods can also be employed for more complex transformations. For example, electrochemical alkoxyhalogenation enables the difunctionalization of alkenes in a one-pot process where the anodic conversion of the C=C bond and the cathodic transformation of an organohalide (which can serve as the halide source) run in parallel. organic-chemistry.org

Table 2: Trends in Electrochemical Reductive Dehalogenation

FactorInfluence on Degradation RateMechanism/ObservationReference
Type of Halogen (Alkanes) Increases in the order: Chlorine < Bromine < IodineCorrelates with decreasing C-X bond strength. nih.govacs.orgresearchgate.net
Number of Halogens (Alkanes) Increases with the number of halogens.More halogens provide more sites for reduction. nih.govacs.orgresearchgate.net
Number of Halogens (Chlorinated Alkenes) Increases with a decreasing number of chlorines.Suggests a different reaction mechanism compared to alkanes. nih.govacs.orgresearchgate.net
Reaction Products Predominantly halides and the dehalogenated organic compound.Indicates cleavage of the carbon-halogen bond. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-bromo-2-methylbut-1-ene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete structural assignment.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The molecule contains four unique proton signals corresponding to the vinylic proton (=CHBr), the methylene (B1212753) protons (-CH₂-), the methyl protons attached to the double bond (=C-CH₃), and the terminal methyl protons of the ethyl group (-CH₂-CH₃).

The chemical shift (δ) of the vinylic proton is significantly influenced by the electronegative bromine atom and the anisotropic effects of the double bond, typically appearing downfield. The protons of the ethyl group exhibit characteristic splitting patterns due to spin-spin coupling: the methylene protons appear as a quartet, coupled to the three protons of the adjacent methyl group, which in turn appears as a triplet. The methyl group directly attached to the double bond would show a narrow signal, possibly a doublet due to small long-range coupling with the vinylic proton.

Expected ¹H NMR Data for this compound (Note: Data are estimated based on typical values for similar structural motifs.)

ProtonsIntegrationMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
=CH Br1HSinglet or narrow multiplet5.8 – 6.2-
=C-CH ₂-CH₃2HQuartet2.1 – 2.4~7.5
=C-CH3HSinglet or narrow doublet1.7 – 1.9~1.5
-CH₂-CH3HTriplet1.0 – 1.2~7.5

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization states (sp², sp³). This compound has five distinct carbon environments. The two sp² carbons of the double bond are found in the downfield region of the spectrum (typically 100-150 ppm). The carbon atom bonded to the bromine (C1) is shifted downfield due to the halogen's electron-withdrawing effect. The remaining three sp³ carbons of the ethyl and methyl groups appear in the upfield region. The chemical shifts for the related compound 2-methylbut-1-ene show signals at approximately 109 ppm and 146 ppm for the double bond carbons, which serve as a basis for estimating the shifts in the brominated analogue. docbrown.info

Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomHybridizationExpected Chemical Shift (δ, ppm)
C 1 (=CHBr)sp²105 – 115
C 2 (=C(CH₃)CH₂CH₃)sp²135 – 145
C 3 (-CH₂-)sp³25 – 35
C 4 (-CH₃)sp³12 – 18
C 5 (=C-CH₃)sp³20 – 28

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key cross-peak would appear between the methylene protons (~2.2 ppm) and the terminal methyl protons (~1.1 ppm) of the ethyl group, confirming their connectivity. A very weak correlation might be observed between the vinylic proton and the adjacent methyl protons, indicating a long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. columbia.edu It allows for the definitive assignment of each carbon atom based on the already assigned proton signals. For instance, the vinylic proton signal at ~6.0 ppm would show a cross-peak with the C1 signal at ~110 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the carbon skeleton. columbia.edu Key expected correlations include:

The protons of the methyl group on the double bond (=C-CH₃) would show correlations to both vinylic carbons (C1 and C2).

The methylene protons (-CH₂-) would correlate with the vinylic carbon C2 and the terminal methyl carbon (C4).

The vinylic proton (=CHBr) would show a correlation to the adjacent sp² carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, which is vital for determining stereochemistry (i.e., E/Z isomerism). For the Z-isomer, a NOESY cross-peak would be expected between the vinylic proton and the protons of the ethyl group. For the E-isomer, the correlation would be between the vinylic proton and the methyl group attached to the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the molecule. The molecular formula of this compound is C₅H₉Br. Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity. docbrown.info HRMS can distinguish the exact mass corresponding to each isotopic composition from other potential formulas with the same nominal mass.

Calculated Exact Masses for the Molecular Ions of C₅H₉Br

Isotopic FormulaIsotopeMonoisotopic Mass (Da)
C₅H₉⁷⁹Br⁷⁹Br147.98876
C₅H₉⁸¹Br⁸¹Br149.98671

In electron ionization (EI) mass spectrometry, the molecule is fragmented into smaller, characteristic ions. The resulting pattern is a fingerprint that helps identify the compound. The presence of bromine is readily identified by the characteristic doublet peaks for bromine-containing fragments, separated by two mass units (e.g., [Br]⁺ at m/z 79 and 81). docbrown.infoyoutube.com

The C-Br bond is relatively weak and prone to cleavage. A primary fragmentation pathway for this compound is the loss of a bromine radical, leading to the formation of a C₅H₉⁺ cation. Other common fragmentations include the loss of alkyl radicals.

Expected Major Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
148/150[C₅H₉Br]⁺Molecular Ion (M/M+2)
120/122[C₄H₆Br]⁺Loss of ethyl radical (-C₂H₅)
133/135[C₄H₆Br]⁺Loss of methyl radical (-CH₃)
69[C₅H₉]⁺Loss of bromine radical (-Br)
41[C₃H₅]⁺Allyl cation, from further fragmentation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For this compound, the key functional groups that give rise to characteristic signals in the IR and Raman spectra are the carbon-carbon double bond (C=C) of the alkene moiety and the carbon-bromine (C-Br) single bond.

Characteristic Absorption Bands of C=C and C-Br Moieties

The vibrational spectrum of this compound is characterized by absorption bands that can be attributed to the stretching and bending vibrations of its constituent bonds. Of particular diagnostic importance are the vibrations of the C=C and C-Br bonds.

Carbon-Carbon Double Bond (C=C) Vibrations:

The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹ in the infrared spectrum. nih.gov The intensity of this absorption can vary depending on the substitution pattern around the double bond. In the case of this compound, which is a trisubstituted alkene, the C=C stretching band is expected to be of medium to weak intensity. For a closely related compound, 2-methylbut-1-ene, the C=C stretching vibration is observed at approximately 1660 cm⁻¹. nih.gov The presence of the bromine atom attached directly to the double bond in this compound can influence the exact position of this band due to its electronic and mass effects.

In Raman spectroscopy, the C=C stretching vibration is typically a strong and sharp signal, making it a valuable complementary technique to IR spectroscopy for identifying the alkene functionality. uci.edu

Carbon-Bromine (C-Br) Vibrations:

The C-Br stretching vibration is found in the fingerprint region of the infrared spectrum, typically between 690 and 515 cm⁻¹. docbrown.info This region often contains numerous other absorption bands, which can sometimes make the definitive assignment of the C-Br stretch challenging. However, its presence is a key indicator for a bromo-substituted compound. For instance, in 1-bromo-2-methylpropane, the C-Br stretching vibrations are observed in the range of 750 to 500 cm⁻¹. nih.gov

Computational studies on related bromoalkenes, such as 3-bromo-1-butene, have shown that the C-Br stretching and bending modes contribute to several bands in the lower frequency region of the vibrational spectrum. researchgate.net These theoretical calculations, often employing methods like Density Functional Theory (DFT), are instrumental in assigning the complex vibrational modes in this region of the spectrum. researchgate.netconsensus.app

The following interactive data table summarizes the expected characteristic absorption bands for the key functional groups in this compound.

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Expected Intensity in IRTypical Raman Wavenumber (cm⁻¹)Expected Intensity in Raman
C=C Stretching1680-1640 nih.govMedium to Weak1680-1640Strong
C-Br Stretching690-515 docbrown.infoMedium to Strong690-515Medium to Strong

Table 1. Characteristic Vibrational Frequencies for this compound.

Theoretical and Computational Chemistry Studies of 1 Bromo 2 Methylbut 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules like 1-bromo-2-methylbut-1-ene. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like this compound, DFT calculations would be employed to determine key characteristics such as optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

Electronic Structure and Geometry Optimization: DFT calculations can predict the ground-state geometry of both the (E) and (Z) isomers of this compound. These calculations would optimize the coordinates of each atom to find the lowest energy conformation. For instance, studies on similar halogenated alkenes have shown that DFT methods, such as B3LYP, can accurately predict geometric parameters. The carbon-bromine (C-Br) bond length and the C=C double bond length are of particular interest as they influence the molecule's reactivity. It is established that the carbon-halogen bond becomes progressively longer and weaker as the atomic mass of the halogen increases (C-Cl < C-Br < C-I). scribd.comgrail.moe

Conformational Analysis: The presence of a methyl and an ethyl group attached to the double bond introduces possibilities for different rotational conformations (rotamers) around the C-C single bonds. A conformational analysis using DFT would involve calculating the energy of the molecule as these bonds are rotated. This process helps identify the most stable conformers and the energy barriers between them. For straight-chain isomers, an elongated electron cloud allows for greater surface area contact and stronger intermolecular forces, while branched isomers have a more compact electron cloud. grail.moe

Below is a table illustrating typical data obtained from DFT calculations for a related vinyl bromide, which would be analogous to what one would expect for this compound.

ParameterTypical Calculated Value (for Vinyl Bromide)
C=C Bond Length~1.33 Å
C-Br Bond Length~1.87 Å
C-C-Br Bond Angle~121°
Dipole Moment~1.4 D

This table presents illustrative data based on typical DFT calculations for vinyl bromide and serves as an example of the expected values for this compound.

Ab Initio and Correlated Methods for Energetics and Transition States

Ab initio and correlated methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for calculating molecular energies compared to standard DFT, albeit at a greater computational cost.

Energetics: These methods are crucial for obtaining precise values for the relative energies of the (E) and (Z) isomers of this compound, as well as the energies of different conformers. High-accuracy calculations are also essential for determining reaction enthalpies and activation energies for processes involving the molecule. For example, ab initio studies on vinyl bromide have successfully determined its structure with high precision.

Transition States: When studying chemical reactions, such as addition or substitution reactions involving the double bond or the C-Br bond, locating the transition state structure is paramount. Correlated ab initio methods are often the preferred choice for accurately characterizing the geometry and energy of these high-energy, short-lived states. This information is critical for understanding the reaction mechanism and predicting reaction rates.

Potential Energy Surface Mapping for Reaction Mechanisms

A potential energy surface (PES) provides a comprehensive picture of a chemical reaction, mapping the energy of the system as a function of the positions of the atoms. For this compound, mapping the PES for a specific reaction, like its interaction with a nucleophile or an electrophile, would reveal the complete reaction pathway.

This mapping would identify all stable intermediates and transition states connecting them. For instance, in a nucleophilic substitution reaction, the PES would show the energy landscape as the nucleophile approaches and the bromide leaving group departs. Such studies help to elucidate whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates, such as carbocations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior.

Solvation Effects and Intermolecular Interactions

MD simulations are particularly useful for studying this compound in a condensed phase, such as in a solvent. The choice of solvent can significantly influence reaction rates and equilibria. MD simulations can model the explicit interactions between the solute (this compound) and individual solvent molecules. This allows for the investigation of how the solvent shell structure affects the solute's conformation and reactivity. The simulations can also provide insights into intermolecular interactions between multiple this compound molecules, such as van der Waals forces and dipole-dipole interactions.

Investigation of Halogen Bonding (XB) and σ-Hole Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the R-X bond (where R is the rest of the molecule and X is the halogen).

For this compound, the bromine atom possesses a σ-hole, making it capable of forming halogen bonds with Lewis bases (e.g., the oxygen atom of a solvent like dimethylformamide or the nitrogen of an amine). Theoretical studies would investigate the strength and directionality of these interactions. DFT calculations are commonly used to map the electrostatic potential on the molecular surface to visualize the σ-hole and predict the geometry of halogen-bonded complexes.

The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group attached to it. In this compound, the vinyl group is electron-withdrawing, which would enhance the positivity of the σ-hole on the bromine atom.

A typical theoretical study of halogen bonding would involve co-crystallizing this compound with a halogen bond acceptor and analyzing the geometry, or computationally modeling the interaction between the two. The table below presents expected parameters for a halogen bond involving a bromoalkene.

Interaction ParameterExpected Value
X···A Distance (X=Br, A=Acceptor)Less than the sum of van der Waals radii
C-X···A AngleClose to 180°
Interaction Energy-2 to -10 kcal/mol

This table shows typical characteristics of a halogen bond, which would be applicable to interactions involving this compound.

Applications of 1 Bromo 2 Methylbut 1 Ene in Advanced Organic Synthesis

Role as a Versatile Building Block for Carbon-Carbon Bond Formation

1-Bromo-2-methylbut-1-ene serves as a key building block in a variety of carbon-carbon bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. sioc-journal.cn These reactions are fundamental in organic synthesis for creating complex carbon skeletons from simpler precursors.

Vinyl bromides, such as this compound, are particularly useful substrates in palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings. In these processes, the carbon-bromine bond is activated by a low-valent palladium catalyst, enabling the formation of a new carbon-carbon bond with a suitable coupling partner.

For instance, in a Suzuki coupling, this compound would react with an organoboron compound in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new alkene with the organic group from the organoboron reagent replacing the bromine atom. Similarly, in Stille coupling, an organotin reagent is used, while in Heck coupling, the vinyl bromide is coupled with an alkene.

The utility of vinyl bromides is also evident in iron- and nickel-catalyzed cross-coupling reactions with Grignard reagents. monash.edu These methods, which often utilize more earth-abundant and economical metals, provide an alternative to palladium-catalyzed processes for forming carbon-carbon bonds. monash.edu

Below is a representative table of potential cross-coupling reactions involving this compound, based on established methodologies for vinyl bromides.

Reaction Type Coupling Partner Catalyst Potential Product Structure
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / Base
Stille CouplingOrganostannanePd(PPh₃)₄
Heck CouplingAlkenePd(OAc)₂ / Ligand / Base
Negishi CouplingOrganozinc reagentPd or Ni catalyst
Sonogashira CouplingTerminal alkynePd/Cu catalyst / Base

This table illustrates the potential applications of this compound in various cross-coupling reactions to form new carbon-carbon bonds.

Precursor for Stereodefined Tri- and Tetrasubstituted Olefins

The synthesis of stereodefined tri- and tetrasubstituted olefins is a significant challenge in organic chemistry, as these motifs are present in many biologically active molecules and materials. acs.orgresearchgate.net this compound, which exists as (E) and (Z) isomers, can serve as a valuable precursor for the stereospecific synthesis of such complex alkenes.

The stereochemical outcome of cross-coupling reactions involving vinyl bromides is often highly dependent on the geometry of the starting material. For many palladium-catalyzed reactions, the configuration of the double bond is retained in the product. Thus, by starting with a stereochemically pure isomer of this compound, it is possible to generate a tri- or tetrasubstituted olefin with a defined (E) or (Z) configuration.

Recent advancements in synthetic methodology have focused on the development of catalytic systems that allow for the efficient and stereoselective construction of these complex alkenes. acs.org For example, palladium-catalyzed hydrovinylation of 1,3-dienes with vinyl electrophiles, such as vinyl bromides, has emerged as a powerful tool for accessing highly functionalized tri- and tetrasubstituted alkenes. acs.org

The table below outlines the expected products from stereospecific cross-coupling reactions of the (E) and (Z) isomers of this compound.

Starting Material Reaction Type Coupling Partner Expected Product Stereochemistry
(E)-1-Bromo-2-methylbut-1-eneSuzuki CouplingArylboronic acid(E)-isomer
(Z)-1-Bromo-2-methylbut-1-eneSuzuki CouplingArylboronic acid(Z)-isomer
(E)-1-Bromo-2-methylbut-1-eneStille CouplingOrganostannane(E)-isomer
(Z)-1-Bromo-2-methylbut-1-eneStille CouplingOrganostannane(Z)-isomer

This table demonstrates how the stereochemistry of this compound can be transferred to the product in stereospecific cross-coupling reactions, allowing for the synthesis of stereodefined tri- and tetrasubstituted olefins.

Integration into Asymmetric Synthesis and Chiral Molecule Construction

Asymmetric synthesis, the synthesis of a chiral compound in an unequal mixture of stereoisomers, is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry. While this compound itself is not chiral, it can be incorporated into synthetic routes that generate chirality.

One approach involves the use of chiral catalysts in cross-coupling reactions. Asymmetric Suzuki-Miyaura coupling, for instance, has been successfully employed with certain bromo-arenes using chiral ligands to induce enantioselectivity. rsc.org While specific examples with this compound are not prevalent in the literature, the principles of asymmetric catalysis could potentially be applied.

Another strategy is to react this compound with a chiral substrate. The existing chirality in the reaction partner can influence the stereochemical outcome of the reaction, leading to the diastereoselective formation of a new chiral center.

Furthermore, the double bond in the product resulting from a reaction of this compound can be a handle for subsequent asymmetric transformations. For example, asymmetric hydrogenation or epoxidation of the double bond can introduce new stereocenters with high enantiomeric excess. The chemoselective asymmetric hydrogenation of (1-bromo-1-alkenyl)boronic esters has been reported, providing a route to chiral (α-bromoalkyl)boronic esters. researchgate.net

Intermediate in the Preparation of Complex Organic Molecules (e.g., Natural Product Scaffolds)

Vinyl halides are common intermediates in the total synthesis of natural products and other complex organic molecules. Their ability to participate in a wide range of transformations makes them valuable for building intricate molecular frameworks. Halogen-containing compounds are utilized as starting materials for a wide array of organic compounds. drishtiias.com

The general synthetic utility of vinyl bromides suggests that this compound could be a key intermediate in the following hypothetical synthetic scenarios:

Synthesis of Isoprenoid Chains: Through iterative cross-coupling reactions, the 2-methylbutenyl unit could be extended to form longer isoprenoid chains, which are precursors to a vast number of natural products.

Macrocyclization Reactions: Intramolecular cross-coupling reactions involving a vinyl bromide moiety are a common strategy for the formation of macrocyclic rings, a structural feature found in many complex natural products.

Fragment Coupling in Convergent Syntheses: In a convergent synthetic approach, complex molecular fragments can be synthesized independently and then joined together. This compound could be incorporated into one of these fragments, which is then coupled with another in a key bond-forming step.

Synthesis of Functionalized Derivatives (e.g., Vinyl Chalcogenides, Phosphorothioates)

Beyond carbon-carbon bond formation, the bromine atom of this compound can be substituted with various heteroatoms to generate a range of functionalized derivatives. Of particular interest is the synthesis of vinyl chalcogenides (containing sulfur, selenium, or tellurium) and vinyl phosphorothioates.

Vinyl chalcogenides are valuable synthetic intermediates that can undergo a variety of transformations, including further cross-coupling reactions and cyclizations. The synthesis of β-bromovinyl chalcogenides has been achieved through the reaction of alkynyl chalcogenides with bromine. researchgate.net Conversely, vinylic bromides can be precursors to these compounds. For example, the reaction of a vinyllithium (B1195746) species, which can be generated from this compound via lithium-halogen exchange, with a chalcogen electrophile would yield the corresponding vinyl chalcogenide.

The synthesis of vinyl phosphorothioates from vinyl bromides can be accomplished through reactions with phosphorothioate (B77711) salts. These compounds have applications in medicinal chemistry and as intermediates in the synthesis of other organophosphorus compounds.

The table below summarizes potential transformations of this compound into functionalized derivatives.

Derivative Type Reagent General Reaction Potential Product Structure
Vinyl SelenideRSe-SeR / Reducing Agent or RSeH / BaseNucleophilic Substitution
Vinyl SulfideRSH / BaseNucleophilic Substitution
Vinyl Phosphorothioate(RO)₂(P=S)O⁻Nucleophilic Substitution

This table showcases the versatility of this compound as a precursor to various functionalized derivatives through the substitution of its bromine atom.

Future Directions and Emerging Research Avenues in 1 Bromo 2 Methylbut 1 Ene Chemistry

Development of Novel Catalytic Systems for Challenging Transformations

The future of 1-Bromo-2-methylbut-1-ene chemistry is intrinsically linked to the discovery and implementation of innovative catalytic systems. While traditional cross-coupling reactions are applicable to vinyl bromides, there is a significant opportunity to develop more efficient, selective, and robust catalysts tailored for this specific substrate.

Future research will likely focus on several key areas. Palladium-based catalysts, long a cornerstone of cross-coupling chemistry, will continue to evolve. The development of new phosphine (B1218219) ligands can lead to palladium catalysts with enhanced activity and stability, enabling challenging transformations under milder conditions. acs.orgnih.gov For instance, monoligated palladium(0) species are emerging as highly active catalysts in cross-coupling reactions, and designing systems that favor the formation of such species with this compound could lead to significantly improved reaction efficiencies. acs.orgnih.gov

Beyond palladium, other transition metals are expected to play a more prominent role. Copper-catalyzed reactions, for example, offer a more economical and sustainable alternative for certain transformations. rsc.org Research into copper-based systems for the coupling of this compound with a variety of nucleophiles could open up new synthetic pathways. Ruthenium is another promising candidate, with demonstrated utility in the synthesis of vinyl halides through three-component coupling reactions. berkeley.eduyoutube.com Exploring ruthenium-catalyzed methods for the synthesis or functionalization of this compound could provide novel and atom-economical routes.

A particularly exciting frontier is the development of catalysts that enable novel reactivity patterns. For example, the concept of cine-substitution, where the incoming group attaches to the carbon adjacent to the one bearing the leaving group, has been demonstrated for vinyl bromides using palladium catalysis. rsc.org Applying this concept to this compound could lead to the synthesis of previously inaccessible isomers and functionalized alkenes.

Sustainable and Green Chemistry Approaches in Synthesis and Reactivity

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, and the future of this compound chemistry will be no exception. A primary focus will be on developing more sustainable synthetic routes to the compound itself and reducing the environmental impact of its subsequent reactions.

One promising avenue is the use of greener solvents. The investigation of ionic liquids as reaction media for copper-catalyzed cross-coupling reactions of vinyl bromides has shown promise, acting as both solvent and promoter while offering potential for catalyst recycling. researchgate.net The exploration of such systems for reactions involving this compound could significantly reduce the reliance on volatile organic solvents.

Atom economy is another central tenet of green chemistry. Future research will likely target the development of synthetic methods that maximize the incorporation of atoms from the reactants into the final product. This includes exploring catalytic cycles that minimize waste and the use of reagents that are generated and consumed in situ.

Furthermore, the development of stereoselective synthesis methods is a key aspect of green chemistry, as it avoids the need for separating isomers, thus reducing waste. Research into the stereoselective synthesis of (E)- or (Z)-1-Bromo-2-methylbut-1-ene, for instance through the hydrobromination of appropriate alkynes or the manipulation of other functional groups, will be a valuable pursuit. organic-chemistry.org

Application in Flow Chemistry and Automated Synthesis

The integration of this compound chemistry into flow reactors and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry, with its superior heat and mass transfer, offers precise control over reaction parameters, which can be particularly advantageous for highly exothermic or fast reactions involving organobromides. sioc-journal.cnresearchgate.net

Future research in this area will likely involve the development of continuous-flow processes for the synthesis of this compound itself. This could involve, for example, the continuous hydrobromination of a suitable alkyne precursor in a flow reactor, allowing for safe handling of reagents and improved product consistency.

Moreover, the use of this compound in automated synthesis platforms can accelerate the discovery of new materials and pharmaceuticals. researchgate.netsigmaaldrich.comchemspeed.com These platforms can perform numerous reactions in parallel, allowing for rapid screening of reaction conditions and the synthesis of libraries of derivatives for biological or material science applications. The development of robust and reliable automated systems for performing cross-coupling and other reactions with this compound will be a key enabler for high-throughput experimentation. sigmaaldrich.comchemspeed.com

Exploration of Bio-Derived Precursors and Derivatization Strategies

The transition towards a bio-based economy necessitates the exploration of renewable feedstocks for the production of valuable chemicals. For this compound, this involves investigating synthetic routes that start from biomass-derived C5 platform molecules. numberanalytics.comresearchgate.net

Research in this area could focus on the conversion of bio-derived pentanols or other C5 oxygenates into the 2-methylbutane backbone. researchgate.net This would likely involve a series of catalytic steps, including dehydration, isomerization, and finally, bromination to yield the target molecule. The development of efficient and selective catalysts for each of these transformations will be crucial for the economic viability of such a bio-based route.

Furthermore, the derivatization of this compound with other bio-derived molecules opens up possibilities for creating novel, sustainable materials and compounds. For instance, coupling this compound with bio-derived nucleophiles could lead to the synthesis of new polymers, surfactants, or flavor and fragrance compounds with a high renewable carbon content.

Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery

Advanced computational tools, including quantum mechanics and machine learning, are set to revolutionize the way chemists approach the synthesis and reactivity of molecules like this compound. nih.govrsc.org These tools can provide deep insights into reaction mechanisms and predict the outcomes of reactions with increasing accuracy.

Future computational studies will likely focus on elucidating the intricate details of the reaction mechanisms involving this compound. For example, density functional theory (DFT) calculations can be used to model the transition states of catalytic cycles, providing a rational basis for the design of more efficient catalysts. acs.org Non-adiabatic molecular dynamics simulations can be employed to understand the ultrafast photochemical processes that may occur upon excitation of the molecule. berkeley.edunih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.